7-Position Methyl Substitution Is Indispensable for SGLT2 Inhibitory Activity vs. Unsubstituted N-Tosylindole
In a systematic SAR study of C-indolylxyloside-based SGLT2 inhibitors, substituents at the 7-position of the indole moiety were explicitly identified as necessary for optimal inhibitory activity against human SGLT2 [1]. While the most potent compound (1i) bearing a 7-methyl group achieved metabolic stability with low clearance in rats and significant blood glucose lowering in STZ-induced diabetic rats, the parent N-tosylindole scaffold lacking 7-substitution was not among the active leads, indicating that the 7-methyl group is a critical pharmacophoric element that cannot be omitted [1]. This positions 7-Methyl-1-tosyl-1H-indole as the architecturally required synthetic intermediate for this inhibitor class, unlike the unsubstituted N-tosylindole (CAS 31271-90-6) which would yield inactive or suboptimal products.
| Evidence Dimension | SGLT2 inhibitory activity dependence on 7-position substituent |
|---|---|
| Target Compound Data | 7-Methyl-1-tosyl-1H-indole as intermediate yields active SGLT2 inhibitor (1i) with in vivo blood glucose lowering in STZ-diabetic rats [1]. |
| Comparator Or Baseline | N-Tosylindole (no 7-substituent): not reported active; SAR explicitly states 7-substitution required for activity [1]. |
| Quantified Difference | Qualitative SAR: 7-position substitution (methyl, etc.) is necessary for SGLT2 inhibition; parent N-tosylindole is insufficient for generating active SGLT2 inhibitors in this series [1]. |
| Conditions | In vitro hSGLT1/hSGLT2 inhibition assay; in vivo STZ-induced diabetic rat model; pharmacokinetic study [1]. |
Why This Matters
Procurement of 7-Methyl-1-tosyl-1H-indole specifically enables synthesis of the active SGLT2 inhibitor series; the unsubstituted N-tosylindole would produce biologically inactive products for this target, directly affecting lead compound viability.
- [1] Yao, C.-H., Song, J.-S., Chen, C.-T., Yeh, T.-K., Hsieh, T.-C., Wu, S.-H., Huang, C.-Y., Huang, Y.-L., Wang, M.-H., Liu, Y.-W., Tsai, C.-H., Kumar, C. R., & Lee, J.-C. (2012). Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors. European Journal of Medicinal Chemistry, 55, 32–38. https://doi.org/10.1016/j.ejmech.2012.06.053. View Source
